Cas no 2098088-75-4 (3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile)
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile
- F1907-7295
- 2098088-75-4
- AKOS026711658
- 1-Azetidinepropanenitrile, 3-methoxy-β-oxo-3-(trifluoromethyl)-
- 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile
-
- Inchi: 1S/C8H9F3N2O2/c1-15-7(8(9,10)11)4-13(5-7)6(14)2-3-12/h2,4-5H2,1H3
- InChI Key: LDVPNNBVBIYYLR-UHFFFAOYSA-N
- SMILES: FC(C1(CN(C(CC#N)=O)C1)OC)(F)F
Computed Properties
- Exact Mass: 222.06161202g/mol
- Monoisotopic Mass: 222.06161202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 53.3Ų
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 300.8±42.0 °C(Predicted)
- pka: 4.16±0.40(Predicted)
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M213876-100mg |
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile |
2098088-75-4 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M213876-500mg |
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile |
2098088-75-4 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | M213876-1g |
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile |
2098088-75-4 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-7295-0.25g |
3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile |
2098088-75-4 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7295-0.5g |
3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile |
2098088-75-4 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7295-1g |
3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile |
2098088-75-4 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7295-2.5g |
3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile |
2098088-75-4 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7295-5g |
3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile |
2098088-75-4 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7295-10g |
3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile |
2098088-75-4 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile
Introduction to 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile (CAS No. 2098088-75-4)
3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is a sophisticated organic compound characterized by its intricate molecular architecture, which has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2098088-75-4, represents a convergence of advanced synthetic methodologies and biological activity exploration. Its molecular structure incorporates a trifluoromethyl group and an azetidinone core, elements that are frequently employed in the design of bioactive molecules due to their ability to modulate pharmacokinetic properties and enhance binding affinity to biological targets.
The presence of the trifluoromethyl group in particular is a hallmark of modern drug discovery, as it can significantly influence the metabolic stability, lipophilicity, and overall efficacy of a compound. This group often serves as a key pharmacophore, contributing to the molecule's interaction with enzymes and receptors in complex biological systems. In contrast, the azetidinone scaffold is known for its structural versatility, allowing for the creation of derivatives with diverse biological activities. The combination of these structural features in 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile suggests potential applications in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such compounds with unprecedented accuracy. Studies have demonstrated that molecules containing trifluoromethyl groups often exhibit enhanced binding interactions with protein targets, which can translate into improved drug-like properties. The azetidinone moiety, on the other hand, has been explored for its potential in modulating various biological pathways, including those involved in inflammation and cancer progression. The interplay between these structural components in 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile makes it a promising candidate for further investigation.
In the context of contemporary pharmaceutical research, the synthesis and characterization of heterocyclic compounds like this one are of paramount importance. Heterocycles are ubiquitous in natural products and synthetic drugs, owing to their ability to mimic biologically relevant structures and exhibit favorable pharmacological profiles. The specific arrangement of atoms in 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile, including the incorporation of oxygen and nitrogen heteroatoms, contributes to its unique chemical reactivity and potential biological function. Such features are often exploited in medicinal chemistry to achieve high selectivity and potency.
One area where this compound shows particular promise is in the realm of enzyme inhibition. Enzymes play critical roles in numerous physiological processes, and their dysregulation is often associated with disease states. By designing molecules that selectively interact with specific enzymatic targets, researchers can develop treatments that address underlying pathological mechanisms. The structural motifs present in 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile suggest that it may possess inhibitory activity against certain enzymes, potentially making it useful in therapeutic contexts such as oncology or inflammatory disorders.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the azetidinone ring, which is typically achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group is another critical step, often accomplished via metal-catalyzed cross-coupling reactions or halogen-metal exchange processes. Each synthetic step must be carefully optimized to ensure high yield and purity, as impurities can significantly impact both physical properties and biological activity.
From a mechanistic standpoint, understanding how 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile interacts with its intended biological targets is essential for rational drug design. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking have become indispensable tools in this endeavor. These methods allow researchers to visualize how the compound binds to proteins or nucleic acids at an atomic level, providing insights into its mode of action. Such structural information can then be used to refine the molecule further, enhancing its therapeutic potential.
The role of fluoroorganic chemistry cannot be overstated in modern pharmaceutical development. The introduction of fluorine atoms into organic molecules has been shown to confer a wide range of beneficial properties, including improved metabolic stability and altered pharmacokinetic profiles. The trifluoromethyl group is particularly noteworthy for its ability to enhance binding affinity through steric and electronic effects. This has led to its widespread use in drug candidates targeting receptors such as G protein-coupled receptors (GPCRs) and ion channels.
In conclusion, 2098088754 CAS number associated compound exhibits a compelling combination of structural features that make it an attractive candidate for further exploration in medicinal chemistry. Its molecular design incorporates elements known to contribute to bioactivity—such as the trifluoromethyl group—and functional moieties like the azetidinone scaffold, which offers flexibility for derivatization. As research continues into new therapeutic strategies, 2098088754 CAS number associated compound may find applications across various disease areas, particularly where enzyme inhibition or modulation of biological pathways involving heterocyclic compounds is desired.
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